2-Amino-6-chloro-4-morpholinopyridine

CAS No.: 1285603-68-0

Cat. No.: VC2596500

Molecular Formula: C9H12ClN3O

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1285603-68-0 |

|---|---|

| Molecular Formula | C9H12ClN3O |

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | 6-chloro-4-morpholin-4-ylpyridin-2-amine |

| Standard InChI | InChI=1S/C9H12ClN3O/c10-8-5-7(6-9(11)12-8)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) |

| Standard InChI Key | VLYQPOZBBSPQDR-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=CC(=NC(=C2)Cl)N |

| Canonical SMILES | C1COCCN1C2=CC(=NC(=C2)Cl)N |

Introduction

Chemical Properties and Identification

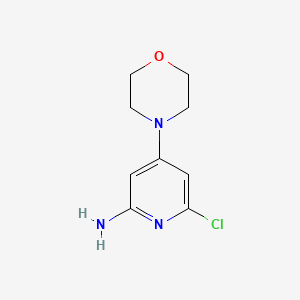

2-Amino-6-chloro-4-morpholinopyridine is a heterocyclic organic compound belonging to the class of pyridine derivatives. It features a distinctive structure with an amino group at position 2, a chlorine atom at position 6, and a morpholine ring connected at position 4 of the pyridine ring. This arrangement of functional groups contributes to its chemical reactivity and potential biological activities.

Basic Identification Data

| Parameter | Value |

|---|---|

| CAS Number | 1285603-68-0 |

| Molecular Formula | C₉H₁₂ClN₃O |

| Molecular Weight | 213.66 g/mol |

| Creation Date | February 2, 2015 |

| Modification Date | March 1, 2025 |

Table 1: Basic identification parameters of 2-Amino-6-chloro-4-morpholinopyridine

Structural Identifiers

The compound can be uniquely identified using various chemical nomenclature systems, as detailed below:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 6-chloro-4-morpholin-4-ylpyridin-2-amine |

| InChI | InChI=1S/C9H12ClN3O/c10-8-5-7(6-9(11)12-8)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) |

| InChIKey | VLYQPOZBBSPQDR-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=CC(=NC(=C2)Cl)N |

| Canonical SMILES | C1COCCN1C2=CC(=NC(=C2)Cl)N |

Table 2: Structural identifiers for 2-Amino-6-chloro-4-morpholinopyridine

Alternative Names and Synonyms

The compound is known by several synonyms in the scientific literature:

-

2-Amino-6-chloro-4-morpholinopyridine

-

6-chloro-4-morpholin-4-ylpyridin-2-amine

-

6-chloro-4-morpholin-4-yl-pyridin-2-amine

-

6-CHLORO-4-(MORPHOLIN-4-YL)PYRIDIN-2-AMINE

-

2-Pyridinamine, 6-chloro-4-(4-morpholinyl)-

Table 3: Common synonyms for 2-Amino-6-chloro-4-morpholinopyridine

Physical Properties

The physical properties of 2-Amino-6-chloro-4-morpholinopyridine influence its behavior in various experimental conditions and applications. While specific data on some physical parameters is limited in the available research, the following properties have been documented:

| Physical Property | Value |

|---|---|

| Appearance | White to yellowish powder |

| Molecular Weight | 213.66 g/mol |

| Solubility | Soluble in organic solvents such as DMSO, dichloromethane |

Table 4: Physical properties of 2-Amino-6-chloro-4-morpholinopyridine

Synthesis and Chemical Reactivity

Chemical Reactivity

2-Amino-6-chloro-4-morpholinopyridine demonstrates versatile chemical reactivity, making it valuable in organic synthesis. The compound can participate in various chemical reactions, primarily due to the reactivity of the amino group at position 2, the chlorine atom at position 6, and the morpholine ring at position 4.

The amino group at position 2 can undergo typical amine reactions, including acylation, alkylation, and condensation with carbonyl compounds. The chlorine atom at position 6 is susceptible to nucleophilic aromatic substitution reactions, providing a site for further functionalization. The morpholine ring contributes to the compound's basicity and can participate in hydrogen bonding interactions.

Role in Synthetic Pathways

Due to its multifunctional nature, 2-Amino-6-chloro-4-morpholinopyridine serves as a versatile intermediate in the synthesis of more complex molecules, particularly those with potential biological activities. Its utility in medicinal chemistry stems from the possibility of further modifications at multiple reactive sites, allowing for the development of diverse chemical libraries for drug discovery purposes.

Biological Activity and Applications

Research Applications

2-Amino-6-chloro-4-morpholinopyridine has gained significant attention in the field of medicinal chemistry and material science. Its structural features make it a compound of interest for various research applications :

-

As a building block in the synthesis of biologically active compounds

-

As an intermediate in the development of novel pharmaceutical agents

-

In the generation of chemical libraries for drug discovery screening

-

As a research tool in the investigation of structure-activity relationships

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume